Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[35]nonane-7-carboxylate is a complex organic compound that features a pyrazole ring, a spirocyclic structure, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Spirocyclic Structure Formation: The spirocyclic structure is formed by the reaction of a suitable diamine with a cyclic ketone or aldehyde.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Benzyl alcohol derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the biological activity of spirocyclic compounds.
Industrial Applications:
Mechanism of Action
The mechanism of action of Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazole: Similar pyrazole ring structure but lacks the spirocyclic and benzyl ester groups.
Spiro[cyclohexane-1,2’-[1H]indole]: Contains a spirocyclic structure but different heterocyclic components.
Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Similar spirocyclic structure but lacks the pyrazole ring.
Uniqueness
Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to its combination of a pyrazole ring, spirocyclic structure, and benzyl ester group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This compound, characterized by its molecular formula C15H22N4O2, has garnered attention in medicinal chemistry for its possible applications in drug development, particularly in the realms of antimicrobial and anticancer therapies.
Structural Characteristics
The compound features a diazaspiro nonane ring system fused with a pyrazole moiety, which is critical for its biological activity. The structural attributes can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C₁₅H₂₂N₄O₂ |
CAS Number | 141721-99-5 |
Structural Features | Spirocyclic structure with pyrazole ring |
Potential Applications | Antimicrobial, anticancer |
Anticancer Properties
Preliminary studies indicate that this compound may exhibit significant anticancer properties. Research has shown that compounds with similar pyrazole structures can modulate cellular pathways associated with cancer proliferation. For instance, related compounds have been observed to reduce mTORC1 activity, a key regulator of cell growth and metabolism, thereby enhancing autophagy and potentially leading to cancer cell apoptosis .
Mechanistic Insights
The biological activity of this compound may involve several mechanisms:
- Enzyme Modulation : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.
- Receptor Interaction : Potential interactions with cellular receptors could alter signaling pathways critical for cell survival and proliferation.
- Autophagy Regulation : Similar compounds have been shown to influence autophagic processes, which are vital for maintaining cellular homeostasis under stress conditions .
Study 1: Structure-Activity Relationship (SAR)
A study focused on the structure-activity relationship of pyrazole derivatives highlighted that modifications to the pyrazole ring significantly impacted anticancer activity. Compounds exhibiting similar structural motifs to this compound demonstrated submicromolar antiproliferative effects in various cancer cell lines, suggesting that fine-tuning the molecular structure could enhance therapeutic efficacy .
Study 2: Autophagy Modulation
Research into related compounds revealed their ability to disrupt autophagic flux by inhibiting mTORC1 under nutrient-replete conditions. This mechanism suggests that this compound could similarly affect autophagic processes, potentially leading to enhanced cancer cell death while sparing normal cells .
Properties
Molecular Formula |
C19H24N4O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
benzyl 3-(1-methylpyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C19H24N4O2/c1-22-12-16(11-21-22)17-19(14-20-17)7-9-23(10-8-19)18(24)25-13-15-5-3-2-4-6-15/h2-6,11-12,17,20H,7-10,13-14H2,1H3 |
InChI Key |
UFBNCJQTMDQAQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2 |
Origin of Product |
United States |
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